tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate
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Overview
Description
Tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can convert the compound to its corresponding amine.
Substitution: : The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-2-carboxylic acid derivatives.
Reduction: : Thiophene-2-ylprop-2-yn-1-ylamine.
Substitution: : Various substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(thiophen-2-yl)prop-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Tert-butyl thiophen-3-ylcarbamate: : Similar structure but different position of the thiophene ring.
N-Boc-3-aminothiophene: : Contains an amino group instead of the prop-2-yn-1-yl group.
These compounds differ in their chemical reactivity and biological activities, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-(3-thiophen-2-ylprop-2-ynyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)13-8-4-6-10-7-5-9-16-10/h5,7,9H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUGWYNEQYPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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